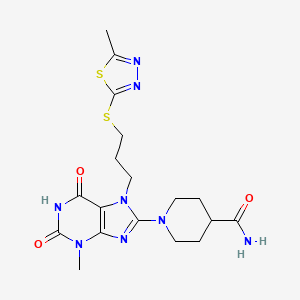

1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, as described in the first paper, involves the use of aminothiourea and carbon disulfide as starting materials. The process includes the formation of thiadiazole rings and subsequent attachment of piperazine moieties to the thiadiazole core. The structures of the synthesized compounds were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis .

In the second paper, the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives is outlined. The process involves the reaction of thiosemicarbazide with hydrazonoyl chlorides to afford 1,3-thiazole derivatives. Further cyclization and treatment with various reagents lead to the formation of the respective thiadiazole and triazole derivatives. The synthesis route is notable for its potential to yield compounds with anti-arrhythmic activity .

The third paper presents an asymmetric synthesis method for a piperidine derivative, which is an intermediate for nociceptin antagonists. The synthesis involves diastereoselective reduction and isomerization steps, yielding the desired compound with high enantiomeric excess. This method is highlighted for its efficiency and scalability .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were characterized using spectroscopic techniques. The presence of the 1,3,4-thiadiazole ring and its substitution patterns were confirmed, which is crucial for the biological activity of these compounds .

In the second paper, the molecular structures of the synthesized derivatives were likely elucidated using similar spectroscopic methods, although the abstract does not specify this. The structural motifs of 1,3-thiazole and 1,3,4-thiadiazole are important for the pharmacological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic rings, which are common structural features in many pharmacologically active molecules. The reactions include cyclization, bromination, and reactions with hydrazonoyl chlorides and isothiocyanates, which are key steps in building the complex structures of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed in the abstracts provided. However, the biological activities mentioned, such as the inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, suggest that these compounds have significant potential as bioactive molecules. The anti-arrhythmic activity of some compounds in the second paper also indicates their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Glycine Transporter 1 Inhibitor

1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide has been identified as a structurally diverse back-up compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor (Yamamoto et al., 2016). This compound exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases the cerebrospinal fluid (CSF) concentration of glycine in rats.

Synthesis and Biological Activities

The compound is part of a family of 1,3,4-thiadiazole amide compounds, known for their biological activities. Novel 1,3,4-thiadiazole amide compounds containing piperazine, a key element in this chemical structure, have been synthesized and demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential antibacterial applications (Xia, 2015).

Anti-Arrhythmic Activity

Compounds in the 1,3,4-thiadiazole family, which include elements of the compound , have been synthesized and shown to possess significant anti-arrhythmic activity. These findings suggest potential applications in the treatment of arrhythmias (Abdel‐Aziz et al., 2009).

Anti-Inflammatory and Analgesic Agents

Derivatives of 1,3,4-thiadiazole, similar to the compound , have been synthesized and evaluated as anti-inflammatory and analgesic agents. Compounds in this group have shown inhibitory activity against COX-2 and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Nonionic Surfactants and Microbiological Activities

Novel scaffolds containing elements of the compound, such as Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, have been synthesized from stearic acid. These compounds demonstrated antimicrobial activities against various strains of bacteria and fungi, suggesting their potential use in nonionic surfactants with microbiological applications (Abdelmajeid et al., 2017).

Anticancer Evaluation

Compounds with a thiadiazole scaffold and benzamide groups, related to the compound , have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These findings indicate potential applications in cancer treatment (Tiwari et al., 2017).

Propiedades

IUPAC Name |

1-[3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N8O3S2/c1-10-22-23-18(31-10)30-9-3-6-26-12-14(24(2)17(29)21-15(12)28)20-16(26)25-7-4-11(5-8-25)13(19)27/h11H,3-9H2,1-2H3,(H2,19,27)(H,21,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKBNEHHIVLHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)